(Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine
Overview
Description
Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine, also known as N-(2-methylpyridin-2-yl)(3,4,5-trimethoxybenzyl)amine, is a compound found in plants and is an important part of natural products chemistry. It is a versatile compound that can be used in the synthesis of many compounds, and is also used in the development of drugs and other pharmaceutical products. This compound has a wide range of applications, from medicinal to industrial. In Additionally, possible future directions for research will be discussed.
Scientific Research Applications
Anti-Fibrosis Activity
(Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine may have potential applications in the field of anti-fibrosis. A study found that a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which could potentially include (Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine, exhibited better anti-fibrotic activities than some existing drugs .
Drug Discovery
This compound is used in scientific research, particularly in drug discovery. Its diverse properties make it a valuable tool for advancing various fields of study, including the development of new pharmaceuticals.
Organic Synthesis
(Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine is also used in organic synthesis. This involves the construction of organic molecules through chemical reactions, which is a crucial process in the development of many chemical products.
Material Science
In the field of material science, this compound finds applications due to its versatile chemical structure. It can be used in the synthesis of new materials with desired properties.
Mechanism of Action
Target of Action
It is known that this compound is used in scientific research and exhibits diverse properties.
Biochemical Pathways
This compound is known to be versatile and finds applications in drug discovery, organic synthesis, and material science, suggesting that it may interact with multiple biochemical pathways.
Result of Action
As this compound is used in scientific research, it is likely that its effects are dependent on the specific context of its use.
properties
IUPAC Name |
1-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-14-8-12(9-15(20-2)16(14)21-3)10-17-11-13-6-4-5-7-18-13/h4-9,17H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVQNVQROVUXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354615 | |
Record name | 1-(Pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine | |
CAS RN |
331970-80-0 | |
Record name | 1-(Pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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